Home > Products > Screening Compounds P87335 > (pyridin-4-yl)-3H-pyrimidin-4-one
(pyridin-4-yl)-3H-pyrimidin-4-one - 81664-94-0

(pyridin-4-yl)-3H-pyrimidin-4-one

Catalog Number: EVT-3180324
CAS Number: 81664-94-0
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of (pyridin-4-yl)-3H-pyrimidin-4-one can be accomplished through several methods, primarily involving cyclization reactions of appropriate precursors. A common synthetic route involves the condensation of 4-pyridinecarboxaldehyde with urea or thiourea in the presence of an acid catalyst, leading to the formation of the pyrimidinone structure. The process typically includes:

  1. Reagents: 4-pyridinecarboxaldehyde, urea or thiourea, and an acid catalyst (e.g., hydrochloric acid).
  2. Reaction Conditions: The reaction mixture is usually heated under reflux conditions for several hours.
  3. Purification: The crude product is purified through recrystallization from suitable solvents like ethanol or methanol.

For instance, one method involves dissolving 4-pyridinecarboxaldehyde in ethanol, adding urea, and heating the mixture to promote cyclization, followed by purification steps to isolate the desired product .

Molecular Structure Analysis

Structure Description
The molecular formula for (pyridin-4-yl)-3H-pyrimidin-4-one is C9H8N2OC_9H_8N_2O. Its structure consists of:

  • A pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
  • A pyrimidinone core, which features two nitrogen atoms in a six-membered ring with a carbonyl group at position 4.

Structural Data

  • Molecular Weight: Approximately 164.17 g/mol.
  • Melting Point: Typically ranges from 142°C to 144°C depending on purity .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation. For example, NMR spectra would show distinct chemical shifts corresponding to hydrogen atoms on the aromatic rings and the carbonyl group.

Chemical Reactions Analysis

Reactivity Profile
The compound exhibits various chemical reactivities typical of pyrimidine derivatives:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for substitutions at different positions.
  2. Condensation Reactions: It can participate in further condensation reactions to form more complex molecules, particularly when reacted with electrophiles.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

Biological Activity and Mechanism
The mechanism of action for (pyridin-4-yl)-3H-pyrimidin-4-one largely depends on its biological targets, which may include:

  1. Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors for various enzymes involved in cellular processes. This compound may inhibit kinases or other enzymes linked to cancer progression.
  2. Antimicrobial Activity: Some studies suggest that similar compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Research indicates that modifications to the core structure can significantly enhance efficacy against specific targets, making this compound a candidate for drug development .

Applications

Scientific Applications

  1. Pharmaceutical Development: As a building block for synthesizing more complex pharmaceuticals targeting cancer and infectious diseases.
  2. Biochemical Research: Used in studies assessing enzyme inhibition and cellular signaling pathways.
  3. Material Science: Potential applications in developing organic semiconductors due to its electronic properties.
Introduction to Pyridine-Pyrimidinone Scaffolds in Targeted Therapeutics

The (pyridin-4-yl)-3H-pyrimidin-4-one scaffold represents a privileged chemotype in modern drug discovery, characterized by a bicyclic heteroaromatic system that strategically positions hydrogen bond acceptors and donors. This configuration enables high-affinity interactions with the ATP-binding sites of diverse kinase targets [2] [7]. The pyrimidin-4-one ring provides a versatile platform for functionalization, allowing precise modulation of electronic properties, lipophilicity, and three-dimensional conformation while the pyridin-4-yl moiety contributes additional hydrogen-bonding capabilities and influences molecular planarity [4] [5]. These compounds exemplify the rational design of targeted inhibitors that exploit evolutionary conserved features of kinase catalytic domains, offering improved selectivity profiles compared to first-generation quinazoline-based inhibitors [2].

Historical Development of Bicyclic Heterocycles in Kinase Inhibitor Design

The evolution of bicyclic heterocyclic scaffolds in kinase therapeutics has progressed through several key phases:

  • First Generation (1990s-2000s): Quinazoline-based inhibitors (e.g., gefitinib, erlotinib) dominated early kinase drug development, targeting EGFR through competitive ATP binding. While clinically effective, these compounds exhibited limitations in selectivity and susceptibility to resistance mutations like T790M [2].

  • Scaffold Diversification Era (2000s-2010s): Extensive exploration of bioisosteric replacements led to pyrrolo[3,2-d]pyrimidines (TAK-285), pyrazolo[3,4-d]pyrimidines, and related scaffolds. This phase established that minor modifications to the core structure profoundly impacted target selectivity and resistance profiles. The pyrido[2,3-d]pyrimidin-4-one scaffold emerged as a particularly promising framework due to its optimal geometry for accessing hydrophobic back pockets in kinase domains [2] [6].

  • Modern Optimization (2010s-Present): Contemporary design integrates sophisticated structure-based approaches with advanced synthetic methodologies to refine pyridine-pyrimidinone derivatives. Recent work demonstrates that substituents at the C6 position of the pyrimidinone ring (e.g., 4-methoxyphenyl) significantly enhance EGFR binding affinity by mimicking the aniline moiety of earlier inhibitors while improving metabolic stability [2]. Similarly, modifications at the C2 position of the pyridine ring enable targeting of allosteric sites or distinct kinase subfamilies [4].

Table 1: Key Milestones in Bicyclic Heterocycle Development for Kinase Inhibition

Time PeriodScaffold ClassRepresentative AgentsTherapeutic Advancements
1990s-2000sQuinazolinesGefitinib, ErlotinibFirst-generation EGFR inhibitors; validation of ATP-competitive inhibition
2000s-2010sPyrimidinones & Structural AnalogsTAK-285 (pyrrolopyrimidine)Improved kinase selectivity profiles; enhanced physicochemical properties
2010s-PresentPyrido-PyrimidinonesCompounds 4b, 6a [2]Nanomolar EGFR inhibition; efficacy against resistant mutations; dual kinase targeting capability

Role of (Pyridin-4-yl)-3H-pyrimidin-4-one in Modern Medicinal Chemistry

The (pyridin-4-yl)-3H-pyrimidin-4-one scaffold has become indispensable in medicinal chemistry due to three key attributes:

  • Precise Target Engagement: Structural analyses confirm that the pyrimidin-4-one ring forms canonical hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR), while the pyridin-4-yl nitrogen participates in water-mediated interactions with Asp855. This dual recognition motif enables potent inhibition at low nanomolar concentrations (IC50 = 31.72 nM for compound 4b vs. 52.37 nM for gefitinib) [2].

  • Synthetic Versatility: The scaffold accommodates diverse functionalizations through robust synthetic routes. Key approaches include:

  • Chalcone intermediates undergoing cyclization with malononitrile/ammonium acetate to form 2-amino-3-cyano-4,6-diaryl pyridines [2]
  • Cyclocondensation of 2-aminonicotinic acid derivatives with benzoyl chlorides/amines under microwave irradiation [4]
  • Halogenation at C5 followed by Suzuki coupling or nucleophilic substitution to introduce aryl/heteroaryl pharmacophores [3]
  • ADMET Optimization: Strategic substitutions balance potency and drug-like properties. For instance, 4-methoxyphenyl at C6 enhances cellular permeability, while polar groups at N3 reduce hERG affinity. The scaffold's intrinsic moderate solubility (logP ~2.5-3.5) facilitates formulation development compared to more lipophilic analogs [2] [4].

Table 2: Structure-Activity Relationship (SAR) of Key Pyridine-Pyrimidinone Modifications

PositionOptimal SubstituentsImpact on Pharmacological PropertiesBiological Consequences
C2 (Pyridine)Chloro, amino, alkoxyModulates electron density and planarityEnhanced kinase selectivity; reduced off-target binding
C5 (Pyrimidinone)Bromo, aryl (Suzuki coupling)Extends into hydrophobic region IIImproved potency against resistant mutants (e.g., T790M EGFR)
C6 (Pyrimidinone)4-Methoxyphenyl, substituted phenylMimics aniline binding of earlier TKIs10-100x potency increase over unsubstituted analogs
N3 (Pyrimidinone)Methyl, benzyl, acylModulates solubility and metabolic stabilityImproved oral bioavailability; reduced CYP3A4 inhibition

Key Research Gaps and Unresolved Mechanistic Questions

Despite significant advances, critical knowledge gaps persist:

  • Kinase Selectivity Paradox: While compounds like 6a exhibit impressive EGFR selectivity (IC50 = 1.60 μM for CDK2 vs. 0.031 μM for EGFR), the structural determinants governing selectivity across the kinome remain incompletely mapped. Molecular dynamics simulations suggest that conformational flexibility in the P-loop region may contribute to off-target binding, particularly against Src-family kinases [2] [6].

  • Resistance Mechanisms: Emerging clinical evidence indicates that prolonged exposure to pyrimidinone-based inhibitors can select for tertiary mutations (e.g., C797S in EGFR) that disrupt covalent binding. The scaffold's susceptibility to gatekeeper mutations (T790M, L858R) requires further investigation through mutagenesis studies and resistant cell line models [2].

  • Allosteric Modulation Potential: Crystallographic data reveal unexplored interactions with the αC-helix allosteric site. Novel derivatives with non-coplanar aromatic extensions could exploit this space, but synthetic accessibility remains challenging. Current efforts focus on C5-branched alkyl substituents to induce conformational changes in the kinase activation loop [2] [4].

  • Biodistribution Limitations: While in vitro potency is well-established, quantitative whole-body autoradiography studies in murine models indicate limited blood-brain barrier penetration (<5% plasma levels). This represents a critical challenge for CNS malignancies and necessitates pro-drug strategies or nanoparticle formulations [3] [4].

  • Synthetic Methodology Gaps: Current routes to unsymmetrical 4,6-disubstituted variants require multi-step sequences with poor atom economy (typically 5-7 steps, <35% overall yield). Sustainable approaches using continuous flow chemistry or enzymatic catalysis could address this limitation [4] [9].

Properties

CAS Number

81664-94-0

Product Name

(pyridin-4-yl)-3H-pyrimidin-4-one

IUPAC Name

2-pyridin-4-yl-1H-pyrimidin-6-one

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)

InChI Key

NLFRUPSAGIMPEK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.